Aluminum;gallium
Description
Aluminum (Al) and gallium (Ga) are Group 13 elements with distinct physical and chemical properties. Aluminum, the third most abundant element in the Earth’s crust, is widely used in alloys, construction, and electronics due to its lightweight and corrosion resistance. Gallium, though less abundant, is notable for its low melting point (29.8°C) and high boiling point (2400°C), making it valuable in semiconductors, medical applications, and high-temperature thermometers . Both elements predominantly exhibit a +3 oxidation state, forming oxides, hydroxides, and coordination compounds. However, their structural preferences and reactivity differ significantly, influencing their applications .
Structure
2D Structure
Properties
Molecular Formula |
AlGa |
|---|---|
Molecular Weight |
96.705 g/mol |
IUPAC Name |
aluminum;gallium |
InChI |
InChI=1S/Al.Ga |
InChI Key |
RNQKDQAVIXDKAG-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[Ga] |
Origin of Product |
United States |
Preparation Methods
The preparation of aluminum-gallium alloy involves several steps. One common method includes placing metal gallium into a sealed flask and heating it to a temperature of 50°C to melt the gallium . The metal aluminum is then mechanically scraped to remove the surface oxidation film under the protection of an inert gas such as argon . The liquid gallium is then covered on the surface of the exposed pure aluminum substrate continuously under the protection of the inert gas . The mixture is then placed into a vacuum heating furnace and heat preservation is carried out for 10-60 minutes at a temperature of 50-200°C to prepare the aluminum-gallium alloy .
Chemical Reactions Analysis
Aluminum-gallium alloy undergoes several types of chemical reactions. One notable reaction is its ability to react with water to produce hydrogen gas, aluminum hydroxide, and gallium metal . Normally, aluminum does not react with water due to the formation of a passivation layer of aluminum oxide. the presence of gallium prevents the formation of this protective layer, allowing the aluminum to react with water . This reaction can be represented as: [ \text{2Al} + \text{6H}_2\text{O} \rightarrow \text{2Al(OH)}_3 + \text{3H}_2 ]
Scientific Research Applications
Aluminum-gallium has several scientific research applications. In catalysis, cationic aluminum, gallium, and indium complexes have been utilized as Lewis acid catalysts in various organic transformations ranging from classical organic reactions to polymerization reactions . Additionally, gallium compounds have displayed anti-inflammatory and immunosuppressive activity in animal models of human disease and have shown potential as antimicrobial agents against certain pathogens .
Mechanism of Action
The mechanism by which aluminum-gallium exerts its effects involves the infiltration of liquid gallium into the crystal structure of aluminum metal . This infiltration weakens the alloy, making it brittle and chemically weaker by inhibiting the formation of a protective oxide layer . In catalysis, the cationic charge introduced to aluminum and gallium complexes enhances their Lewis acidity, improving their catalytic reactivity and selectivity in organic and polymer synthesis .
Comparison with Similar Compounds
Oxides and Polymorphism
Aluminum oxide (Al₂O₃) and gallium oxide (Ga₂O₃) exhibit polymorphism but differ in stable phases. Aluminum oxide primarily adopts the α-Al₂O₃ (corundum) structure under standard conditions, while gallium oxide stabilizes in the β-Ga₂O₃ phase, which has a monoclinic structure. Gallium’s preference for tetrahedral coordination in oxides contrasts with aluminum’s octahedral dominance, affecting their catalytic and electronic properties. For example, β-Ga₂O₃ has a wider bandgap (~4.8 eV) compared to α-Al₂O₃ (~8.8 eV), making it suitable for high-power electronics .
Table 1: Structural Properties of Al₂O₃ and Ga₂O₃
| Property | α-Al₂O₃ | β-Ga₂O₃ |
|---|---|---|
| Crystal System | Trigonal | Monoclinic |
| Bandgap (eV) | ~8.8 | ~4.8 |
| Coordination Geometry | Octahedral (Al³⁺) | Tetrahedral (Ga³⁺) |
| Thermal Stability | >1000°C | >800°C |
Coordination Chemistry
Aluminum and gallium form complexes with ligands like hydrazides and quinolinolates, but their stereochemical preferences vary. For instance, dimeric dialkylaluminum hydrazides adopt cis configurations in the solid state, whereas gallium analogs favor trans arrangements. In solution, gallium complexes exhibit dynamic cis/trans isomerization, unlike aluminum derivatives, which remain static . These differences stem from weaker Ga–N bonding and greater lability, influencing their use in polymerization catalysis .
Reactivity in Alloys and Composites
Gallium disrupts aluminum’s protective oxide layer, enabling reactions with water to produce hydrogen—a process leveraged in hydrogen generation technologies. This synergy is absent in pure aluminum due to its passivation . Additionally, gallium’s incorporation into aluminum alloys reduces melting points, enhancing workability in semiconductor manufacturing .
Semiconductors and Electronics
Gallium arsenide (GaAs) outperforms aluminum antimonide (AlSb) in optoelectronics due to its direct bandgap and high electron mobility. GaAs is pivotal in lasers, LEDs, and photovoltaic cells, whereas AlSb serves as a buffer layer to minimize defects in GaAs-based devices . Aluminum’s role in III-V semiconductors is largely supplementary, emphasizing gallium’s dominance in this sector.
Table 2: Semiconductor Properties of AlSb vs. GaAs
| Property | AlSb | GaAs |
|---|---|---|
| Bandgap Type | Indirect | Direct |
| Bandgap (eV) | 1.6 | 1.43 |
| Electron Mobility (cm²/Vs) | 200 | 8500 |
| Primary Application | Buffer layers | Lasers, Solar cells |
Environmental and Extraction Methods
Gallium is recovered as a byproduct of aluminum production via the Bayer process. Electrochemical extraction from aluminate solutions exploits gallium’s ability to electrodeposit, unlike aluminum, which remains in solution. This method achieves >90% gallium recovery with minimal interference from aluminum .
Separation Challenges and Innovations
The chemical similarity of Al³⁺ and Ga³⁺ complicates separation. Ion-exchange resins (e.g., AN-31) selectively adsorb gallium from alkaline solutions, with efficiency increasing at higher aluminum concentrations due to salting-out effects . Recent advances in solvent extraction using butyl acetate further improve gallium-aluminum separation in acidic media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
